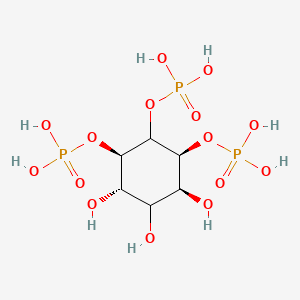

Inositol 3,4,5-trisphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15O15P3 |

|---|---|

Molecular Weight |

420.1 g/mol |

IUPAC Name |

[(1S,2S,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m0/s1 |

InChI Key |

GKDKOMAJZATYAY-GFWFORPUSA-N |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Synonyms |

inositol 3,4,5-triphosphate inositol 3,4,5-trisphosphate Ins(3,4,5)P3 myo-D-inositol 3,4,5-trisphophate |

Origin of Product |

United States |

Foundational & Exploratory

Executive Summary: From Obscure Phospholipid to Universal Second Messenger

An In-depth Technical Guide to the Discovery of Inositol 1,4,5-Trisphosphate (IP3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed chronicle of the seminal discoveries that established inositol 1,4,5-trisphosphate (IP3) as a critical second messenger in cellular signaling. It outlines the key experiments, methodologies, and conceptual leaps that transformed our understanding of how external stimuli are translated into intracellular calcium signals.

The journey to understanding inositol 1,4,5-trisphosphate (IP3) began with early observations of stimulated phospholipid metabolism and culminated in the identification of a universal mechanism for intracellular calcium mobilization. The story starts in 1850 when Johanes Joseph Scherer first isolated myo-inositol from muscle tissue[1]. For a century, the role of inositol-containing lipids was largely unknown. The pivotal shift occurred in 1953 when Mabel and Lowell Hokin observed that acetylcholine stimulation led to the rapid incorporation of radioactive phosphate into phosphatidylinositol (PI), suggesting these lipids were not mere structural components but were actively involved in cellular responses[2]. This "phosphoinositide effect" remained a puzzle for two decades until Robert Michell, in the mid-1970s, proposed a crucial hypothesis: that the breakdown of a specific phosphoinositide was the missing link between cell surface receptor activation and the subsequent increase in intracellular calcium levels[2][3].

The definitive breakthrough came in 1983 from the collaborative work of Michael Berridge, Robin Irvine, and Irene Schulz. In a landmark experiment, they demonstrated that IP3, a product of phosphoinositide hydrolysis, directly triggered the release of calcium from intracellular stores in permeabilized pancreatic cells[4][5]. This finding, published in Nature, unequivocally identified IP3 as the long-sought-after second messenger responsible for calcium mobilization. By 1984, IP3 was formally proposed as a novel second messenger, fundamentally changing the landscape of signal transduction research[2][6]. Subsequent work rapidly filled in the details of the pathway, identifying Phospholipase C (PLC) as the enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and diacylglycerol (DAG), and showing that the released calcium acts in concert with DAG to activate Protein Kinase C (PKC)[2].

The IP3 Signaling Pathway

The canonical IP3 signaling pathway is initiated by the binding of an agonist (e.g., a hormone, neurotransmitter, or growth factor) to a cell surface receptor, typically a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activation stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner plasma membrane, into two distinct second messengers: the soluble IP3 and the membrane-bound diacylglycerol (DAG)[2][7][8].

Being a small, water-soluble molecule, IP3 rapidly diffuses through the cytoplasm to the endoplasmic reticulum (ER)[2][8]. There, it binds to and opens the IP3 receptor (IP3R), a ligand-gated calcium channel on the ER membrane[2]. This binding event causes the release of stored Ca²⁺ from the ER into the cytosol, leading to a sharp increase in the intracellular calcium concentration[2][8]. This calcium signal then orchestrates a wide array of cellular processes, from muscle contraction and secretion to gene transcription and proliferation[8].

Caption: The IP3 and DAG signaling cascade.

Foundational Experimental Protocols

The discovery of IP3's function was built on innovative experimental designs. Below are the core methodologies of the two most pivotal studies.

Hokin & Hokin (1953): The "Phosphoinositide Effect"

-

Objective: To determine if phospholipid metabolism is altered by secretagogue stimulation in the pancreas.

-

Experimental System: Slices of pigeon pancreas.

-

Methodology:

-

Incubation: Pancreas slices were incubated in a Krebs-Ringer bicarbonate buffer.

-

Radiolabeling: The medium was supplemented with radioactive inorganic phosphate (³²P) to trace its incorporation into newly synthesized molecules.

-

Stimulation: A set of samples was treated with acetylcholine, a neurotransmitter that stimulates pancreatic secretion. Control samples received no stimulus.

-

Lipid Extraction: After incubation, lipids were extracted from the tissue slices using a chloroform/methanol solvent system.

-

Chromatographic Separation: The extracted lipids were separated using paper chromatography to isolate phosphatidylinositol (PI).

-

Detection: The amount of ³²P incorporated into the PI fraction was measured using a Geiger counter.

-

-

Key Finding: Acetylcholine stimulation caused a marked increase in ³²P incorporation into PI, demonstrating for the first time that receptor activation dynamically regulates inositol lipid metabolism[2].

Streb, Irvine, Berridge & Schulz (1983): The Direct Link to Calcium

-

Objective: To test the hypothesis that IP3 directly mobilizes calcium from intracellular stores.

-

Experimental System: Rat pancreatic acinar cells.

-

Methodology:

-

Cell Permeabilization: The plasma membranes of the acinar cells were selectively permeabilized using the detergent digitonin. This created "leaky" cells where the intracellular organelles, including the endoplasmic reticulum and mitochondria, remained intact and functional, but the cytosol was accessible to externally added molecules like IP3[4].

-

Creating a "Cytosol-like" Environment: The permeabilized cells were suspended in a buffer mimicking the ionic composition of the cytosol, containing ATP to power cellular pumps.

-

Calcium Measurement: A Ca²⁺-specific minielectrode was used to continuously monitor the concentration of free calcium in the cell suspension[4].

-

Inhibiting Mitochondrial Ca²⁺ Uptake: To ensure that any observed calcium changes were not due to mitochondrial activity, a mitochondrial uncoupler (e.g., FCCP) or inhibitor (e.g., oligomycin) was added. This isolates the ER as the primary potential source of calcium release.

-

Stimulation: Purified inositol 1,4,5-trisphosphate was added to the suspension of permeabilized cells.

-

Data Recording: The Ca²⁺ electrode output was recorded over time to observe any changes in extracellular calcium concentration following the addition of IP3.

-

-

Key Finding: The addition of IP3 caused a rapid and significant release of Ca²⁺ from a non-mitochondrial intracellular store, which was concluded to be the endoplasmic reticulum. This was the definitive proof that IP3 functions as a second messenger to mobilize intracellular calcium[5].

Caption: Workflow of the 1983 Streb et al. experiment.

Quantitative Data: The Temporal Evidence

The temporal relationship between IP3 production, calcium rise, and the final cellular response is crucial evidence for its second messenger role. Studies in the mid-1980s provided precise kinetic data supporting this cascade.

| Event (in Carbamylcholine-Stimulated RINm5F Cells) | Time to Onset/Peak | Citation |

| Increase in Inositol 1,4,5-trisphosphate (IP3) | Doubled within 1 second; Peaked at 5 seconds | [9] |

| Increase in Cytosolic Free Ca²⁺ ([Ca²⁺]i) | Began after a 2-second lag; Peaked at ~13 seconds | [9] |

| Physiological Response (Insulin Secretion) | Reached maximal rate at 2-3 minutes | [9] |

Table 1: Temporal correlation of signaling events. The rapid formation of IP3 precedes the rise in intracellular calcium, which in turn precedes the cellular response, strongly supporting the role of IP3 as the initiating second messenger.

Methodologies for Inositol Phosphate Analysis

The ability to accurately separate and quantify different inositol phosphates was technically critical to the discovery process.

Sample Preparation and Extraction

-

Cell Labeling (Optional but Classic): Cells were often pre-incubated for 24-48 hours with [³H]-myo-inositol. This allowed the radioactive tracer to be incorporated into the cellular pool of inositol lipids[10][11].

-

Quenching and Extraction: The signaling reaction was stopped abruptly by adding a strong acid, typically ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA). This denatures proteins and extracts the small, water-soluble inositol phosphates into the supernatant[10][12].

-

Neutralization: The acidic extract was neutralized, often with potassium hydroxide or by washing with diethyl ether, before chromatographic analysis[12].

Chromatographic Separation

-

Anion-Exchange Chromatography: This was the workhorse technique for separating inositol phosphates.

-

Stationary Phase: A strong anion-exchange resin, such as Dowex AG1-X8 (formate form), was packed into a column[12].

-

Mobile Phase: A stepwise or gradient elution using increasing concentrations of ammonium formate buffered with formic acid was used. The negatively charged phosphate groups on the inositol ring bind to the positively charged resin. Molecules with more phosphate groups (like IP3) bind more tightly and require a higher salt concentration to be eluted from the column[12].

-

Fraction Collection: The eluate was collected in fractions, which were then analyzed for their radioactive content via liquid scintillation counting if [³H]-inositol was used[10][11].

-

-

High-Performance Liquid Chromatography (HPLC): Later advancements using HPLC with strong anion-exchange (SAX) columns provided much higher resolution, allowing for the separation of different IP3 isomers (e.g., Ins(1,4,5)P3 from Ins(1,3,4)P3)[9][13].

Conclusion and Future Directions

The discovery of inositol 1,4,5-trisphosphate as a second messenger was a paradigm shift in cell biology, revealing a fundamental mechanism by which cells respond to their environment. The elegant experiments and robust biochemical techniques developed during this period laid the groundwork for decades of research into calcium signaling. For drug development professionals, the IP3 pathway remains a target of intense interest. Modulators of PLC, the IP3 receptor, and downstream calcium effectors hold therapeutic potential for a vast range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The history of the IP3 discovery serves as a powerful example of how fundamental, curiosity-driven research can unveil complex cellular mechanisms that are directly relevant to human health and disease.

References

- 1. Inositol - Wikipedia [en.wikipedia.org]

- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Inositol 1,4,5-trisphosphate mobilizes intracellular Ca2+ from permeabilized insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of Ca2+ from a nonmitochondrial intracellular store in pancreatic acinar cells by inositol-1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inositol trisphosphate, a novel second messenger in cellular signal transduction | Semantic Scholar [semanticscholar.org]

- 7. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: IP3/DAG Signaling Pathway [jove.com]

- 9. Second messenger function of inositol 1,4,5-trisphosphate. Early changes in inositol phosphates, cytosolic Ca2+, and insulin release in carbamylcholine-stimulated RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. A rapid separation method for inositol phosphates and their isomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Functions of Inositol 1,4,5-Trisphosphate (IP₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol 1,4,5-trisphosphate (IP₃) is a ubiquitous and versatile second messenger that plays a pivotal role in intracellular signal transduction.[1] Generated at the plasma membrane, it diffuses through the cytosol to orchestrate a wide array of cellular processes by precisely controlling the release of calcium ions (Ca²⁺) from intracellular stores.[1] This technical guide provides a comprehensive overview of the core cellular functions of IP₃, its signaling pathways, quantitative aspects of its action, and detailed experimental protocols for its study.

The Core IP₃ Signaling Pathway

The canonical IP₃ signaling cascade is initiated by the activation of cell surface receptors, typically G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of Phospholipase C (PLC), a membrane-associated enzyme.[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane, to generate two second messengers: the soluble IP₃ and the membrane-bound diacylglycerol (DAG).[1]

IP₃, being water-soluble, diffuses from its site of generation at the plasma membrane into the cytosol.[1] Its primary intracellular target is the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel located predominantly on the membrane of the endoplasmic reticulum (ER), which serves as the main intracellular Ca²⁺ reservoir.[1][2] The binding of IP₃ to its receptor induces a conformational change in the receptor, leading to the opening of the channel and the rapid release of Ca²⁺ from the ER lumen into the cytosol.[1] This elevation of cytosolic Ca²⁺ concentration is the central event that triggers a multitude of downstream cellular responses.

The signal is terminated through the metabolic inactivation of IP₃. It is dephosphorylated by inositol polyphosphate 5-phosphatase to inositol 1,4-bisphosphate (IP₂) or phosphorylated by IP₃ 3-kinase to inositol 1,3,4,5-tetrakisphosphate (IP₄), both of which are inactive at the IP₃ receptor.

Core IP₃ Signaling Pathway.

Quantitative Data on IP₃ Signaling

The precise regulation of cellular responses by IP₃ is dependent on the quantitative parameters of its synthesis, degradation, and interaction with its receptor.

| Parameter | Value | Cell Type/Condition | Reference |

| IP₃ Receptor Binding Affinity (Kd) | |||

| IP₃R1 | 4.1 μg·mL⁻¹ (for heparin, a competitive antagonist) | Permeabilized DT40-IP₃R1 cells | [3] |

| IP₃R1 | ~100 nM (for IP₃) | Typical cell | [4] |

| IP₃R2 | Higher affinity than IP₃R1 and IP₃R3 | General consensus | [5][6] |

| IP₃R3 | Lower affinity than IP₃R1 and IP₃R2 | General consensus | [5][6] |

| Intracellular IP₃ Lifetime | |||

| Mean Lifetime | 9.2 ± 2.2 s | N1E-115 neuroblastoma cells | [7][8][9] |

| Half-life | 9 ± 2 s | N1E-115 neuroblastoma cells (biochemical methods) | [7][8][9] |

| Half-life | 60 s (at 100 nM IP₃ and high Ca²⁺) | Xenopus laevis oocytes | [10] |

| Kinetics of IP₃-Induced Ca²⁺ Release | |||

| Half-maximal initial rate | 100 nM IP₃ | Immunoaffinity-purified IP₃R reconstituted in lipid vesicles | [11] |

| Hill coefficient | 1.8 ± 0.1 | Immunoaffinity-purified IP₃R reconstituted in lipid vesicles | [11] |

| Fast rate constant (kfast) | 0.3 - 0.7 s⁻¹ | Immunoaffinity-purified IP₃R reconstituted in lipid vesicles | [11] |

| Slow rate constant (kslow) | 0.03 - 0.07 s⁻¹ | Immunoaffinity-purified IP₃R reconstituted in lipid vesicles | [11] |

| Cellular IP₃ Concentration | |||

| Basal Level | Varies by cell type | - | |

| Stimulated Level | Can increase several-fold upon stimulation | - | |

| Concentration for 50% Ca²⁺ release (EC₅₀) | 186 nM | HEK-IP₃R1 cells | [12] |

Cellular Functions Regulated by IP₃-Mediated Ca²⁺ Signaling

The transient increase in cytosolic Ca²⁺ initiated by IP₃ regulates a vast number of cellular processes, demonstrating the versatility of this signaling pathway.

Proliferation and Differentiation

IP₃-mediated Ca²⁺ signals are crucial for cell cycle progression and differentiation in various cell types. The frequency and amplitude of Ca²⁺ oscillations can encode specific information that dictates whether a cell proliferates, differentiates, or remains quiescent.

Apoptosis

IP₃ receptors are key players in the regulation of apoptosis, or programmed cell death. IP₃Rs located on the ER are often in close proximity to mitochondria. The release of Ca²⁺ through IP₃Rs can be taken up by mitochondria, which, under certain conditions, can trigger the mitochondrial permeability transition and the release of pro-apoptotic factors like cytochrome c, thereby initiating the apoptotic cascade.

Role of IP₃ in Apoptosis.

Muscle Contraction

In smooth muscle cells, IP₃ is a key signaling molecule that triggers contraction.[1] Neurotransmitters or hormones binding to receptors on the smooth muscle cell surface lead to IP₃ production. The subsequent Ca²⁺ release from the sarcoplasmic reticulum (a specialized form of ER in muscle cells) binds to calmodulin, which in turn activates myosin light-chain kinase, leading to the phosphorylation of myosin and the initiation of muscle contraction.

Neurotransmission

In the nervous system, IP₃ plays a critical role in modulating synaptic transmission and plasticity. Presynaptically, IP₃-mediated Ca²⁺ release can influence neurotransmitter release. Postsynaptically, it is involved in processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. The cerebellum has a particularly high concentration of IP₃ receptors.[1]

Experimental Protocols

A variety of experimental techniques are available to study the different aspects of the IP₃ signaling pathway.

Measurement of Phospholipase C (PLC) Activity

Principle: This colorimetric assay measures the activity of phosphatidylcholine-specific phospholipase C (PC-PLC) by detecting the hydrolysis of a chromogenic substrate, p-nitrophenylphosphorylcholine (NPPC). The cleavage of NPPC by PLC liberates p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm. The signal is directly proportional to the PLC activity.

Materials:

-

Phospholipase C (PLC) Activity Assay Kit (e.g., Merck Millipore, Abcam)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Samples (cell lysates, tissue homogenates, or purified enzyme)

-

PLC Positive Control (included in the kit)

-

Assay Buffer (included in the kit)

-

Substrate (p-Nitrophenylphosphorylcholine) (included in the kit)

-

Standard (p-nitrophenol) (included in the kit)

Procedure:

-

Sample Preparation:

-

For cell lysates, homogenize cells in cold PLC Assay Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.

-

For tissue lysates, homogenize approximately 100 mg of tissue in cold PLC Assay Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.

-

Adjust the final volume of all samples to 50 µL with Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a serial dilution of the p-nitrophenol standard in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 15, 20, 25, 30, and 35 nmol/well).

-

Bring the final volume of each standard to 100 µL with Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix containing Assay Buffer and the PLC substrate according to the kit's instructions.

-

-

Assay Reaction:

-

Add 50 µL of the sample or PLC Positive Control to the appropriate wells of the 96-well plate.

-

Add 50 µL of a "sample blank" (Assay Buffer only) to control for background absorbance.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each sample and positive control well.

-

Do not add Reaction Mix to the standard wells.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA₄₀₅/min) for each sample by subtracting the blank reading.

-

Determine the concentration of p-nitrophenol generated using the standard curve.

-

PLC activity is then calculated based on the rate of p-nitrophenol production.

-

Workflow for PLC Activity Assay.

Quantification of Intracellular IP₃ Levels

Principle: This is a competitive binding assay where cellular IP₃ competes with a fluorescently labeled IP₃ tracer for binding to a specific IP₃ binding protein.[13][14] The fluorescence polarization of the tracer is high when bound to the large protein and low when it is free in solution. Therefore, a higher concentration of cellular IP₃ will displace more tracer, resulting in a lower fluorescence polarization signal.

Materials:

-

IP₃ Assay Kit based on Fluorescence Polarization (e.g., HitHunter IP3 Assay)

-

96-well or 384-well black microplate

-

Fluorescence plate reader capable of measuring fluorescence polarization

-

Cells of interest

-

Cell lysis buffer

-

IP₃ standard

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells in the microplate.

-

Stimulate the cells with the agonist of interest to induce IP₃ production.

-

-

Cell Lysis:

-

Lyse the cells according to the kit's protocol to release intracellular IP₃.

-

-

Assay Reaction:

-

Add the IP₃ fluorescent tracer and the IP₃ binding protein to the cell lysates.

-

Also, prepare a standard curve by adding known concentrations of IP₃ to separate wells.

-

-

Incubation:

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using the plate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence polarization values against the known IP₃ concentrations.

-

Determine the concentration of IP₃ in the cell lysates by interpolating their fluorescence polarization values on the standard curve.

-

Principle: This is a competitive ELISA for the quantitative measurement of IP₃. The microplate wells are pre-coated with an antibody specific for IP₃. During the assay, IP₃ in the sample or standard competes with a fixed amount of biotinylated IP₃ for binding to the antibody. After washing, a streptavidin-HRP conjugate is added, which binds to the biotinylated IP₃. Finally, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of IP₃ in the sample.

Materials:

-

IP₃ ELISA Kit (e.g., Abcam ab287832)

-

96-well microplate pre-coated with an anti-IP₃ antibody

-

Microplate reader capable of measuring absorbance at 450 nm

-

Samples (serum, plasma, cell lysates, etc.)

-

IP₃ Standard

-

Biotinylated Detection Antibody (Biotinylated IP₃)

-

HRP-Streptavidin Conjugate

-

TMB Substrate

-

Stop Solution

-

Wash Buffer

Procedure:

-

Sample and Standard Preparation:

-

Prepare serial dilutions of the IP₃ standard to create a standard curve.

-

Prepare samples as required (e.g., dilute cell lysates).

-

-

Assay:

-

Add 50 µL of standard or sample to the appropriate wells.

-

Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.

-

Cover the plate and incubate for 45 minutes at 37°C.

-

Aspirate and wash the wells three times with Wash Buffer.

-

Add 100 µL of HRP-Streptavidin Conjugate to each well.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells five times with Wash Buffer.

-

Add 90 µL of TMB Substrate to each well.

-

Incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to each well.

-

-

Measurement:

-

Measure the absorbance at 450 nm within 15 minutes.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance values against the corresponding IP₃ concentrations.

-

Determine the concentration of IP₃ in the samples from the standard curve.

-

Radioligand Binding Assay for IP₃ Receptor

Principle: This assay measures the binding of a radiolabeled ligand (e.g., [³H]IP₃) to the IP₃ receptor.[15] In a competition assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound. The amount of bound radioactivity is then measured, allowing for the determination of the affinity (Ki) of the unlabeled compound for the receptor.

Materials:

-

Receptor source (e.g., microsomal fractions from tissues rich in IP₃R, like the cerebellum, or cell lines overexpressing the receptor)

-

Radioligand (e.g., [³H]IP₃)

-

Unlabeled competing ligands (e.g., cold IP₃, novel drug candidates)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a suitable buffer and prepare a microsomal fraction by differential centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of [³H]IP₃, and varying concentrations of the unlabeled competitor.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled IP₃).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The receptor-bound radioligand will be trapped on the filter, while the free ligand will pass through.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay.

Conclusion

Inositol 1,4,5-trisphosphate is a fundamental second messenger that translates a vast array of extracellular signals into intracellular calcium transients, thereby regulating a multitude of critical cellular functions. A thorough understanding of the quantitative and mechanistic aspects of the IP₃ signaling pathway is essential for researchers in basic science and for professionals in drug development targeting pathways modulated by this intricate signaling network. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of IP₃ in cellular physiology and pathophysiology.

References

- 1. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 2. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IP3 receptors: take four IP3 to open - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type 3 IP3 receptor: Its structure, functions, and related disease implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lifetime of inositol 1,4,5-trisphosphate in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The lifetime of inositol 1,4,5-trisphosphate in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. virascience.com [virascience.com]

- 10. Metabolism of inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate by the oocytes of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of calcium release by immunoaffinity-purified inositol 1,4,5-trisphosphate receptor in reconstituted lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantal Ca2+ release mediated by very few IP3 receptors that rapidly inactivate allows graded responses to IP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput fluorescence polarization assay of ligand binding to IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analyses of Ligand Binding to IP3 Receptors Using Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

The Role of Inositol 3,4,5-trisphosphate (IP3) as a Second Messenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of inositol 3,4,5-trisphosphate (IP3) as a second messenger in cellular signaling. The document delves into the core mechanisms of the IP3 signaling pathway, from its synthesis and degradation to its downstream effects on intracellular calcium mobilization. Detailed experimental protocols for key assays, quantitative data on pathway components, and visualizations of signaling cascades and experimental workflows are presented to serve as a valuable resource for researchers and professionals in drug development.

The IP3 Signaling Pathway: A Cascade of Events

The inositol trisphosphate (IP3) signaling pathway is a fundamental mechanism by which cells transduce extracellular signals into intracellular responses. This cascade is initiated by the activation of cell surface receptors, typically G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), by external stimuli such as hormones, neurotransmitters, or growth factors.[1]

Upon receptor activation, the membrane-associated enzyme phospholipase C (PLC) is stimulated.[1] There are several isoforms of PLC (e.g., PLCβ, PLCγ), which are activated through different mechanisms. PLCβ isoforms are typically activated by the αq or βγ subunits of heterotrimeric G proteins, while PLCγ isoforms are activated by receptor tyrosine kinases.[1][2]

Activated PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: the membrane-bound diacylglycerol (DAG) and the soluble this compound (IP3).[1] While DAG remains in the plasma membrane to activate protein kinase C (PKC), IP3 diffuses through the cytosol to its target, the IP3 receptor (IP3R), which is an intracellular ligand-gated calcium channel predominantly located on the endoplasmic reticulum (ER).[3]

The binding of IP3 to its receptor triggers the opening of the channel, leading to a rapid release of stored calcium ions (Ca2+) from the ER into the cytosol.[3] This elevation in intracellular Ca2+ concentration is a versatile signal that orchestrates a wide array of cellular processes, including muscle contraction, gene transcription, cell proliferation, and apoptosis.[3] The IP3-mediated Ca2+ signal is often transient and can manifest as complex spatial and temporal patterns, such as Ca2+ oscillations and waves.[4]

The termination of the IP3 signal is achieved through its metabolism. IP3 can be dephosphorylated by inositol polyphosphate 5-phosphatases to inositol 1,4-bisphosphate (IP2) or phosphorylated by IP3 3-kinases to inositol 1,3,4,5-tetrakisphosphate (IP4), both of which are generally inactive at the IP3 receptor.[5]

Signaling Pathway Diagram

Caption: The IP3 signaling pathway.

Quantitative Data on the IP3 Signaling Pathway

This section provides a summary of key quantitative parameters of the IP3 signaling pathway, compiled from various studies. These values can vary depending on the cell type, experimental conditions, and measurement techniques.

Table 1: IP3 Receptor Binding Affinities

| Receptor Isoform | Ligand | Kd (nM) | IC50 (nM) | Cell Type/System | Reference |

| Type 1 (IP3R1) | [3H]IP3 | 20 | 28 | Rat Cerebral Cortex Microsomes | [6] |

| Type 1 (IP3R1) | IP3 | - | ~100 | Purified reconstituted IP3R | [7] |

| Type 3 (IP3R3) | IP3 | - | - | Human | [7] |

Table 2: Kinetics of IP3-Induced Calcium Release

| Parameter | Value | Conditions | Cell Type/System | Reference |

| Half-maximal initial rate for Ca2+ release | 100 nM IP3 | In vitro reconstituted IP3R | Purified mouse cerebellar IP3R | [7] |

| Fast rate constant (kfast) | 0.3 - 0.7 s-1 | 10-5000 nM IP3 | Purified mouse cerebellar IP3R | [7] |

| Slow rate constant (kslow) | 0.03 - 0.07 s-1 | 10-5000 nM IP3 | Purified mouse cerebellar IP3R | [7] |

| Rise time (20% to 80% of peak) | 0.70 ± 0.05 s | Carbachol stimulation | HeLa cells | [8] |

| Decay time (80% to 20% of peak) | 6.33 ± 0.3 s | Carbachol stimulation | HeLa cells | [8] |

Table 3: Intracellular IP3 Concentrations

| Condition | IP3 Concentration | Cell Type | Reference |

| Basal (unstimulated) | Low (tonic) | General | [9] |

| Agonist-stimulated | Varies, can reach µM levels | HeLa cells | [10] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the IP3 signaling pathway.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in cultured cells.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS), 10x and 1x

-

Bovine Serum Albumin (BSA)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, inhibits dye extrusion)

-

Cultured cells on glass coverslips

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality anhydrous DMSO to make a 1 mM stock solution. Vortex thoroughly. Store at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: Prepare HBSS containing 1% BSA (HBSS+BSA). For a final Fura-2 AM concentration of 2-5 µM, dilute the 1 mM stock solution into the HBSS+BSA. If using, add Pluronic F-127 (0.02%) and Probenecid (2.5 mM).

-

Cell Loading:

-

Grow cells to 70-90% confluency on glass coverslips.

-

Wash the cells once with HBSS+BSA.

-

Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After loading, wash the cells twice with HBSS+BSA to remove extracellular dye.

-

Incubate the cells in fresh HBSS+BSA for at least 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

-

Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular Ca2+ concentration.

-

-

Data Analysis: The F340/F380 ratio can be used as a relative measure of intracellular Ca2+. For quantitative measurements, the system can be calibrated using ionophores (e.g., ionomycin) in the presence of known high and low Ca2+ concentrations to determine Rmin, Rmax, and the dissociation constant (Kd) of the dye.[11]

Experimental Workflow Diagram:

Caption: Workflow for Fura-2 AM calcium imaging.

Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay for measuring PLC activity based on the hydrolysis of a chromogenic substrate.

Materials:

-

Phospholipase C Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam) containing:

-

Assay Buffer

-

PLC Substrate (e.g., p-nitrophenylphosphorylcholine)

-

PLC Standard

-

PLC Positive Control

-

-

Cell or tissue lysates

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in cold Assay Buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the PLC enzyme.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the PLC Standard in Assay Buffer in a 96-well plate to generate a standard curve.

-

-

Assay Reaction:

-

Add samples (lysates) and the PLC Positive Control to separate wells of the 96-well plate.

-

Prepare a reaction mix containing the PLC Substrate and Assay Buffer according to the kit instructions.

-

Add the reaction mix to the sample and positive control wells.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 60 minutes), taking readings at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance for each sample.

-

Use the standard curve to determine the PLC activity in the samples, typically expressed in mU/mL or U/mg of protein.

-

Experimental Workflow Diagram:

Caption: Workflow for a colorimetric PLC activity assay.

IP3 Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the affinity of ligands for the IP3 receptor.

Materials:

-

[3H]IP3 (radiolabeled this compound)

-

Unlabeled IP3 (for competition assays)

-

Membrane preparation from cells or tissues expressing IP3 receptors

-

Binding Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 8.3)

-

Wash Buffer (Binding Buffer with a higher salt concentration)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in Binding Buffer. Determine the protein concentration.

-

-

Binding Reaction:

-

In a series of tubes, add a constant amount of membrane preparation.

-

For saturation binding, add increasing concentrations of [3H]IP3.

-

For competition binding, add a fixed concentration of [3H]IP3 and increasing concentrations of unlabeled IP3 or test compounds.

-

To determine non-specific binding, add a high concentration of unlabeled IP3 to a parallel set of tubes.

-

Incubate the reactions on ice for a sufficient time to reach equilibrium (e.g., 10 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For saturation binding, plot specific binding versus the concentration of [3H]IP3 and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.

-

Experimental Workflow Diagram:

Caption: Workflow for an IP3 radioligand binding assay.

Regulation of the IP3 Signaling Pathway

The IP3 signaling pathway is tightly regulated at multiple levels to ensure precise control of intracellular calcium signals.

-

Regulation of PLC: PLC isoforms are subject to complex regulation. As mentioned, PLCβ is activated by G proteins, while PLCγ is activated by tyrosine phosphorylation.[1][2] Additionally, PLC activity can be modulated by intracellular Ca2+ levels, creating a potential feedback loop.[4] Some PLC isoforms are also regulated by small GTPases of the Ras and Rho families.

-

Regulation of IP3 Receptors: The IP3 receptor itself is a major point of regulation. Its activity is modulated by:

-

IP3 and Ca2+: The binding of both IP3 and Ca2+ is required for channel opening, with Ca2+ exhibiting a biphasic effect – potentiating channel opening at low concentrations and inhibiting it at higher concentrations.[11]

-

ATP: ATP binding to the receptor potentiates its activity.[7]

-

Phosphorylation: IP3 receptors are substrates for several protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can either enhance or inhibit receptor activity.[12]

-

Accessory Proteins: A variety of proteins interact with the IP3 receptor to modulate its function, such as calmodulin and FK506-binding proteins (FKBPs).[11]

-

-

Regulation of IP3 Metabolism: The enzymes responsible for IP3 degradation, IP3 3-kinase and inositol polyphosphate 5-phosphatase, are also regulated, thereby controlling the duration of the IP3 signal. For instance, the activity of some IP3 3-kinase isoforms is stimulated by Ca2+/calmodulin.

Pharmacological Modulation and Drug Development

The central role of the IP3 signaling pathway in numerous physiological processes makes its components attractive targets for drug development.

Table 4: Pharmacological Modulators of the IP3 Signaling Pathway

| Target | Modulator | Action | Notes | Reference |

| PLC | U73122 | Inhibitor | Commonly used experimental tool, but may have off-target effects. | [13] |

| IP3 Receptor | Agonists | |||

| Adenophostin A | Potent Agonist | A naturally occurring, high-affinity agonist. | [5] | |

| Antagonists | ||||

| Heparin | Competitive Antagonist | A commonly used experimental tool, but it is membrane-impermeable and has other biological activities. | [5] | |

| Xestospongin C | Non-competitive Antagonist | A membrane-permeable inhibitor, but its mechanism of action is not fully understood. | [5] | |

| 2-APB (2-Aminoethoxydiphenyl borate) | Inhibitor | A membrane-permeable inhibitor, but it has multiple off-target effects. | [5] | |

| IP3 Metabolism | Lithium (Li+) | Inhibitor of inositol monophosphatase | Leads to the accumulation of inositol phosphates and depletion of free inositol, thereby affecting PIP2 synthesis. | [14] |

The development of specific and potent modulators of the IP3 signaling pathway holds therapeutic promise for a variety of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, where this pathway is often dysregulated.

Conclusion

This compound is a crucial second messenger that plays a central role in a ubiquitous and versatile signaling pathway. The precise spatial and temporal control of intracellular calcium signals, orchestrated by the synthesis, action, and degradation of IP3, is fundamental to a vast array of cellular functions. A thorough understanding of the molecular mechanisms, quantitative parameters, and regulatory networks of the IP3 signaling pathway, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting this critical signaling cascade.

References

- 1. Putting G protein–coupled receptor-mediated activation of phospholipase C in the limelight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of phospholipase C by G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of IP3 and Ca2+ Oscillations: Frequency Encoding and Identification of Underlying Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for activation and gating of IP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-specific PIP2 signalling: how might it work? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Kinetic Model of Single and Clustered IP3 Receptors in the Absence of Ca2+ Feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of IP3R Channel Gating by Ca2+ and Ca2+ Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. The phospholipase C-IP3 pathway is involved in muscarinic antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

A Technical Guide to Inositol 1,4,5-Trisphosphate (IP₃)-Mediated Calcium Release

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the mechanism of Inositol 1,4,5-trisphosphate (IP₃)-mediated calcium release. The query specified Inositol 3,4,5-trisphosphate; however, Inositol 1,4,5-trisphosphate is the well-established isomer responsible for direct, receptor-mediated calcium release from intracellular stores. This compound is primarily a product of the PI3K pathway and is not the direct ligand for the IP₃ receptor.

Introduction to IP₃-Mediated Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, cell proliferation, muscle contraction, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for cellular function. One of the principal mechanisms for elevating [Ca²⁺]i is the release of Ca²⁺ from the endoplasmic reticulum (ER), a process predominantly mediated by the Inositol 1,4,5-trisphosphate (IP₃) signaling pathway.

This pathway begins with the activation of cell surface receptors, typically G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), by extracellular stimuli such as hormones, growth factors, or neurotransmitters. This activation leads to the stimulation of phospholipase C (PLC), an enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and IP₃. While DAG remains in the membrane to activate protein kinase C (PKC), the water-soluble IP₃ molecule diffuses through the cytoplasm to its target: the IP₃ receptor (IP₃R) located on the ER membrane. The binding of IP₃ to its receptor induces a conformational change, opening the channel and allowing the rapid efflux of stored Ca²⁺ from the ER lumen into the cytoplasm, resulting in a transient spike in [Ca²⁺]i. This Ca²⁺ signal is then decoded by various downstream effector proteins, leading to a specific cellular response.

The Core Mechanism: From Receptor Activation to Calcium Release

The IP₃-mediated Ca²⁺ release cascade is a tightly regulated, multi-step process.

-

Signal Reception and PLC Activation: An extracellular ligand binds to a GPCR, activating the Gαq or Gα11 subunit, or to an RTK, which recruits and activates PLCγ.

-

IP₃ Generation: Activated PLC cleaves PIP₂ into IP₃ and DAG.

-

IP₃ Diffusion and Receptor Binding: IP₃ diffuses to the ER and binds to the ligand-binding domain of the IP₃R. The binding of IP₃ is cooperative, and the receptor must be bound by both IP₃ and Ca²⁺ to be activated.

-

IP₃R Channel Gating: Ligand binding induces a conformational change that opens the central pore of the IP₃R channel.

-

Calcium Efflux: Ca²⁺ flows down its steep electrochemical gradient from the high-concentration environment of the ER (micromolar to millimolar range) to the low-concentration cytoplasm (nanomolar range).

-

Signal Termination: The signal is terminated by the metabolic conversion of IP₃ to inactive forms by IP₃ 3-kinase and inositol polyphosphate 5-phosphatase. Additionally, the released Ca²⁺ is pumped back into the ER by the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump or extruded from the cell.

Caption: The IP₃ signaling pathway from cell surface to calcium release.

The IP₃ Receptor: A Molecular Hub

The IP₃R is a large, tetrameric channel protein that is the central player in this pathway. Each subunit consists of a ligand-binding domain, a regulatory/modulatory domain, and a channel domain that forms the Ca²⁺ pore. The activity of the IP₃R is not only dependent on IP₃ but is also modulated by a variety of factors, creating a complex regulatory system.

-

Biphasic Calcium Dependence: The IP₃R is famously regulated by cytosolic Ca²⁺ in a biphasic or "bell-shaped" manner. Low, stimulatory concentrations of Ca²⁺ (nanomolar range) sensitize the receptor to IP₃, promoting channel opening. Conversely, higher, inhibitory concentrations (micromolar range) decrease the channel's open probability, providing a negative feedback loop.

-

Phosphorylation: The IP₃R is a substrate for numerous kinases, including PKA, PKG, and PKC. Phosphorylation can either potentiate or inhibit IP₃R activity, depending on the specific site and the cellular context.

-

ATP Binding: ATP is required for robust IP₃R activation, acting as a co-agonist with IP₃ and Ca²⁺.

-

Interacting Proteins: A host of proteins interact with the IP₃R to modulate its function, including calmodulin (CaM), chromogranins, and members of the Bcl-2 family of apoptosis regulators.

Quantitative Data

The kinetics and affinities of the IP₃ signaling pathway components are crucial for understanding its dynamic behavior.

| Parameter | Value | Organism/System | Reference |

| IP₃ Binding Affinity (Kd) | 1-100 nM | Varies by isoform and cell type | |

| Ca²⁺ Affinity (Stimulatory Site) | ~100-300 nM | Mammalian cells | |

| Ca²⁺ Affinity (Inhibitory Site) | > 1 µM | Mammalian cells | |

| Single Channel Conductance | ~75-100 pS (with Ca²⁺ as charge carrier) | Reconstituted lipid bilayers | |

| Resting [Ca²⁺] in Cytosol | ~100 nM | Most mammalian cells | General knowledge |

| [Ca²⁺] in ER Lumen | 100-800 µM | Most mammalian cells | General knowledge |

| IP₃R Channel Open Probability (Max) | ~0.2-0.9 | Dependent on IP₃ and Ca²⁺ levels |

Key Experimental Protocols

Investigating IP₃-mediated Ca²⁺ release requires a combination of techniques to measure changes in ion concentration, channel activity, and protein interactions.

This is the most common method to visualize and quantify changes in intracellular Ca²⁺ concentration.

-

Objective: To measure spatial and temporal changes in cytosolic [Ca²⁺] in response to stimuli that generate IP₃.

-

Methodology:

-

Cell Loading: Cells are incubated with a membrane-permeant form of a Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM). Intracellular esterases cleave the AM group, trapping the fluorescent dye in the cytosol.

-

Baseline Measurement: Cells are placed on a fluorescence microscope stage, and a baseline fluorescence level is recorded before stimulation.

-

Stimulation: An agonist (e.g., carbachol, histamine) known to activate the PLC pathway is added to the cells.

-

Data Acquisition: Fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured, which provides a more quantitative measure of [Ca²⁺] that is less susceptible to artifacts like dye bleaching or changes in cell thickness.

-

Calibration: At the end of the experiment, the maximum fluorescence (F_max) is determined by adding a Ca²⁺ ionophore (e.g., ionomycin) in the presence of extracellular Ca²⁺, and the minimum fluorescence (F_min) is determined by subsequently adding a Ca²⁺ chelator (e.g., EGTA). These values are used to convert fluorescence ratios into actual Ca²⁺ concentrations using the Grynkiewicz equation.

-

Caption: Experimental workflow for measuring intracellular calcium.

This technique allows for the direct measurement of single IP₃R channel activity in a controlled, cell-free environment.

-

Objective: To characterize the biophysical properties of the IP₃R channel, such as conductance, open probability, and regulation by ligands.

-

Methodology:

-

Vesicle Preparation: Microsomal vesicles rich in ER membrane (and thus IP₃Rs) are isolated from tissues or cultured cells.

-

Bilayer Formation: A synthetic planar lipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).

-

Vesicle Fusion: The microsomal vesicles are added to one chamber (cis side, representing the cytosol) and induced to fuse with the planar bilayer, incorporating IP₃Rs into it.

-

Electrophysiological Recording: A voltage clamp is applied across the bilayer, and the ionic current flowing through single IP₃R channels is measured with high sensitivity.

-

Ligand Addition: IP₃, Ca²⁺, ATP, and other potential modulators are added to the chambers in defined concentrations to study their effects on channel gating (opening and closing events).

-

Data Analysis: The recorded current traces are analyzed to determine single-channel conductance, open and closed lifetimes, and open probability (P_open).

-

Conclusion and Future Directions

The IP₃-mediated calcium release mechanism is a fundamental signaling pathway that has been studied for decades, yet its complexity continues to be unraveled. The IP₃ receptor, with its intricate regulation by multiple factors, acts as a sophisticated signal integration hub. Understanding the precise molecular choreography of its activation and modulation is critical for drug development, as dysregulation of this pathway is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Future research will likely focus on the structural dynamics of IP₃R gating, the role of specific IP₃R isoforms, and the interplay between IP₃Rs and other signaling components at membrane contact sites.

The Inositol 3,4,5-Trisphosphate Receptor: A Comprehensive Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol 3,4,5-trisphosphate receptor (IP3R) is a crucial intracellular ligand-gated calcium (Ca2+) channel predominantly located on the endoplasmic reticulum (ER) membrane.[1][2] It plays a pivotal role in cellular signaling by releasing Ca2+ from intracellular stores in response to the second messenger this compound (IP3).[3] This release of Ca2+ governs a vast array of cellular processes, including fertilization, proliferation, muscle contraction, apoptosis, and synaptic plasticity.[1][4] Consequently, dysregulation of IP3R function is implicated in a multitude of diseases, ranging from neurodegenerative disorders to cancer, making it a significant target for drug development.[5][6]

This technical guide provides an in-depth exploration of the structure and function of the IP3R, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and investigation of this vital ion channel.

I. Molecular Structure of the IP3 Receptor

The IP3R is a large tetrameric protein, with each subunit having a molecular weight of approximately 313 kDa.[7] Mammals express three distinct isoforms of the IP3R (IP3R1, IP3R2, and IP3R3), which share about 60-70% sequence identity and can form both homotetrameric and heterotetrameric channels.[1][4] The overall structure of the IP3R, as revealed by cryo-electron microscopy (cryo-EM), resembles a mushroom-like shape, with a large cytoplasmic "head" and a smaller transmembrane "stalk" embedded in the ER membrane.[8][9]

Each IP3R subunit is organized into three main functional domains:

-

N-terminal Ligand-Binding Domain (LBD): Located in the cytoplasm, this domain contains the binding site for IP3. The binding of IP3 to this domain initiates a conformational change that is transmitted through the receptor to open the channel pore.[10]

-

Regulatory/Modulatory Domain: This large central domain integrates various cellular signals to modulate channel activity. It contains binding sites for Ca2+, ATP, and various regulatory proteins, as well as sites for phosphorylation.[8][11]

-

C-terminal Channel Domain: This domain consists of six transmembrane helices (S1-S6) and a pore loop between S5 and S6, which together form the ion conduction pathway. The four channel domains of the tetramer assemble to create a central pore through which Ca2+ ions are released from the ER lumen into the cytoplasm.[12]

Recent high-resolution cryo-EM structures have provided unprecedented insights into the conformational changes that occur upon ligand binding, revealing the intricate allosteric mechanisms that govern channel gating.[13] These studies have shown how IP3 binding primes the receptor for activation by Ca2+, and how subsequent Ca2+ binding to a distinct activation site leads to the opening of the channel pore.[13]

II. Function and Regulation of the IP3 Receptor

The primary function of the IP3R is to release Ca2+ from the ER in response to IP3. This process is tightly regulated by a variety of factors, ensuring precise spatial and temporal control of intracellular Ca2+ signals.

Co-activation by IP3 and Calcium

A hallmark of IP3R function is its co-activation by both IP3 and cytosolic Ca2+.[8] IP3 binding increases the affinity of the receptor for Ca2+, and the subsequent binding of Ca2+ to a stimulatory site triggers channel opening.[2] This dual regulation allows the IP3R to act as a coincidence detector, integrating signals from both phospholipase C (PLC) activation (which produces IP3) and localized increases in Ca2+.

Biphasic Regulation by Calcium

Cytosolic Ca2+ exerts a biphasic effect on IP3R activity. At low concentrations (typically in the nanomolar to low micromolar range), Ca2+ potentiates IP3-induced Ca2+ release.[8] However, at higher concentrations (in the micromolar range), Ca2+ inhibits channel activity.[8] This negative feedback mechanism is crucial for terminating Ca2+ signals and generating oscillatory Ca2+ patterns.

Modulation by ATP

ATP, at physiological concentrations, acts as an allosteric modulator of the IP3R, sensitizing it to IP3.[14] This potentiation is thought to be important for maintaining robust Ca2+ signaling, particularly when IP3 levels are low.

Regulation by Phosphorylation and Accessory Proteins

The activity of the IP3R is further fine-tuned by phosphorylation by various kinases, including PKA and PKC, and by its interaction with a plethora of accessory proteins.[2][15] These regulatory mechanisms can modulate the receptor's affinity for its ligands, its open probability, and its subcellular localization.

III. Quantitative Data on IP3 Receptor Properties

The following tables summarize key quantitative data for the different IP3R isoforms, providing a basis for comparative analysis and computational modeling.

Table 1: Ligand Binding Affinities (Kd or EC50)

| Ligand | IP3R1 | IP3R2 | IP3R3 | References |

| IP3 | 20-100 nM | 10-50 nM | 100-500 nM | [16][17] |

| Ca2+ (activating) | 100-300 nM | 100-300 nM | 200-500 nM | [8][18] |

| Ca2+ (inhibiting) | 1-10 µM | 1-10 µM | 5-20 µM | [8][18] |

| ATP | 10-100 µM | 10-100 µM | 10-100 µM | [14] |

Table 2: Single-Channel Conductance and Open Probability

| Parameter | IP3R1 | IP3R2 | IP3R3 | References |

| Single-Channel Conductance (pS) | 70-120 (in K+) | ~70 (in K+) | ~88 (in Ba2+) | [1][2][10] |

| Maximal Open Probability (Po) | ~0.8 | ~0.9 | ~0.7 | [5][13] |

IV. Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the structure and function of the IP3R.

IP3 Receptor Purification

Objective: To isolate purified IP3R for structural and functional studies.

Methodology:

-

Source Material: IP3Rs can be purified from tissues with high expression levels, such as the cerebellum for IP3R1, or from heterologous expression systems (e.g., Sf9 insect cells or HEK293 cells) for specific isoforms.[4][9]

-

Membrane Preparation: Isolate microsomal fractions containing the ER from the source material by differential centrifugation.

-

Solubilization: Solubilize the microsomal membranes using a mild non-ionic detergent (e.g., CHAPS or Triton X-100) to extract the IP3R.[17]

-

Affinity Chromatography: Purify the solubilized receptor using heparin-agarose affinity chromatography, as heparin is a known competitive antagonist of IP3 binding.[17]

-

Further Purification: Additional purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

-

Quality Control: Assess the purity and integrity of the purified receptor by SDS-PAGE and Western blotting.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the IP3R at near-atomic resolution.

Methodology:

-

Sample Preparation: Apply a small volume of the purified IP3R solution to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.[19]

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles at different orientations using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, two-dimensional (2D) classification to select for homogeneous particle populations, and 3D reconstruction to generate a high-resolution 3D map of the receptor.[9]

-

Model Building and Refinement: Build an atomic model of the IP3R into the cryo-EM density map and refine it to obtain the final structure.

Patch-Clamp Electrophysiology

Objective: To measure the single-channel properties of the IP3R, including its conductance and gating kinetics.

Methodology:

-

Preparation: The "on-nucleus" patch-clamp technique is often used, where the outer nuclear membrane, which contains functional IP3Rs, is patched.[10][20] Alternatively, purified IP3Rs can be reconstituted into artificial lipid bilayers.[21]

-

Recording: A glass micropipette filled with a defined ionic solution is sealed onto the membrane. The voltage across the membrane patch is clamped, and the current flowing through single IP3R channels is recorded.[22]

-

Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open and closed times, and open probability. The effects of different ligands (IP3, Ca2+, ATP) and modulators can be investigated by including them in the pipette or bath solution.

Calcium Imaging

Objective: To measure IP3R-mediated Ca2+ release in living cells.

Methodology:

-

Cell Loading: Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[23]

-

Stimulation: Stimulate the cells with an agonist that activates PLC and generates IP3.

-

Image Acquisition: Use a fluorescence microscope to capture images of the cells over time. The change in fluorescence intensity of the Ca2+ indicator reflects the change in intracellular Ca2+ concentration.

-

Data Analysis: Quantify the fluorescence changes to determine the amplitude, kinetics, and spatial characteristics of the Ca2+ signals.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in IP3R structure and function.

Methodology:

-

Primer Design: Design oligonucleotide primers containing the desired mutation.[3][24]

-

PCR Amplification: Use the mutagenic primers to amplify the IP3R cDNA using a high-fidelity DNA polymerase.[25]

-

Template Removal: Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.[3]

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

-

Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Functional Analysis: Express the mutated IP3R in a suitable cell system and analyze its function using techniques such as Ca2+ imaging or patch-clamp electrophysiology.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core IP3 signaling pathway and a typical experimental workflow for characterizing IP3R modulators.

IP3 Signaling Pathway

Caption: The IP3 signaling pathway, from extracellular signal to cellular response.

Experimental Workflow for IP3R Modulator Characterization

Caption: A typical workflow for the discovery and characterization of IP3R modulators.

VI. Conclusion

The this compound receptor is a complex and highly regulated ion channel that lies at the heart of cellular calcium signaling. Its intricate structure and multifaceted regulation provide numerous avenues for therapeutic intervention in a wide range of diseases. This technical guide has provided a comprehensive overview of the current understanding of IP3R structure and function, supported by quantitative data and detailed experimental methodologies. It is hoped that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals working to unravel the complexities of this vital signaling molecule and to develop novel therapeutics that target its activity.

References

- 1. Single-Channel Kinetics, Inactivation, and Spatial Distribution of Inositol Trisphosphate (IP3) Receptors in Xenopus Oocyte Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Cryo-EM structure of human type-3 inositol triphosphate receptor reveals the presence of a self-binding peptide that acts as an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mmc-series.org.uk [mmc-series.org.uk]

- 7. Toward a High-Resolution Structure of IP3R Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of IP3R Channel Gating by Ca2+ and Ca2+ Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of IP3R Channel: High-resolution Insights from Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-channel inositol 1,4,5-trisphosphate receptor currents revealed by patch clamp of isolated Xenopus oocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purified reconstituted inositol 1,4,5-trisphosphate receptors. Thiol reagents act directly on receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inositol trisphosphate receptor: phosphorylation by protein kinase C and calcium calmodulin-dependent protein kinases in reconstituted lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and characterization of the inositol trisphosphate receptor from smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reconstitution of endoplasmic reticulum InsP3 receptors into black lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Patch Clamp Protocol [labome.com]

- 23. benchchem.com [benchchem.com]

- 24. Site-Directed Mutagenesis [protocols.io]

- 25. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nuances of Inositol 1,4,5-Trisphosphate (IP3) Signaling: A Technical Guide for Researchers

A deep dive into the core mechanisms of IP3 signaling, highlighting the critical distinctions between non-excitable and excitable cells. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual signaling pathways.

In the intricate world of cellular communication, the inositol 1,4,5-trisphosphate (IP3) signaling pathway stands as a cornerstone of intracellular calcium mobilization. This pathway plays a pivotal role in a vast array of physiological processes, from cell division and proliferation to neurotransmission and muscle contraction. While the fundamental components of the IP3 signaling cascade are conserved across cell types, their functional consequences and interplay with other signaling modalities diverge significantly between non-excitable and excitable cells. Understanding these differences is paramount for developing targeted therapeutics for a multitude of diseases.

Core Principles of IP3 Signaling: A Tale of Two Cell Types

At its heart, the IP3 signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane. This enzymatic cleavage yields two crucial second messengers: diacylglycerol (DAG) and IP3. While DAG remains in the plasma membrane to activate protein kinase C (PKC), the water-soluble IP3 diffuses through the cytoplasm to its target: the IP3 receptor (IP3R) located on the endoplasmic reticulum (ER) membrane.

The binding of IP3 to its receptor, a ligand-gated calcium channel, triggers the release of stored calcium from the ER into the cytoplasm. This surge in intracellular calcium concentration is the central event of the pathway, orchestrating a downstream cascade of cellular responses.

The fundamental distinction in IP3 signaling between non-excitable and excitable cells lies in the primary source and the ultimate consequence of the calcium signal.

-

In Non-Excitable Cells (e.g., epithelial cells, hepatocytes, lymphocytes): IP3-mediated calcium release is often the primary trigger for cellular responses. The resulting calcium signals can manifest as transient spikes, sustained elevations, or complex oscillations, which in turn regulate processes like secretion, gene expression, and cell motility.

-

In Excitable Cells (e.g., neurons, muscle cells, endocrine cells): IP3 signaling typically plays a modulatory role, fine-tuning the primary calcium signals generated by the influx of extracellular calcium through voltage-gated calcium channels. Here, IP3-mediated calcium release can influence neuronal excitability, synaptic plasticity, and muscle contraction by sensitizing other calcium-dependent processes.

Quantitative Insights: A Comparative Analysis

The functional differences in IP3 signaling between non-excitable and excitable cells are underpinned by variations in the expression levels of IP3 receptor isoforms, their binding affinities for IP3, and the kinetics of calcium release.

| Parameter | Non-Excitable Cells (Representative: HeLa) | Excitable Cells (Representative: Neurons) |

| Predominant IP3R Isoforms | IP3R1, IP3R3[1][2] | IP3R1 is highly enriched, particularly in Purkinje neurons. IP3R2 is mainly found in glia, while IP3R3 is also present in neurons.[3] |

| IP3 Binding Affinity (Kd) | Varies by isoform: IP3R2 > IP3R1 > IP3R3. In DT40 cells (a B-lymphocyte model), EC50 for IP3R2 is ~146 nM, for IP3R1 is ~215 nM, and for IP3R3 is ~1664 nM.[2] A typical cytosolic concentration of IP3 binding sites is around 100 nM, with a similar Kd for IP3.[4] | Generally high affinity, with IP3R1 showing a Kd in the nanomolar range. |

| Peak [Ca2+]i after Stimulation | Can reach several hundred nanomolar to low micromolar concentrations. In HeLa cells stimulated with histamine, a global calcium elevation is observed.[5][6] | Can reach micromolar levels in localized microdomains. In basolateral amygdala neurons, pairing metabotropic receptor activation with action potentials can elevate nuclear calcium into the micromolar range.[7] |

| Signaling Kinetics (Rise Time) | The rise time of the global calcium signal in HeLa cells stimulated with CCH is approximately 0.70 seconds (from 20% to 80% of peak).[6] | Can be very rapid, in the order of milliseconds, particularly at the synapse. |

Visualizing the Pathways: A DOT Language Representation

To better illustrate the distinct signaling cascades, the following diagrams were generated using Graphviz (DOT language).

Key Experimental Protocols: A Guide for the Bench

Reproducible and accurate measurement of IP3 signaling components is crucial for advancing our understanding of this pathway. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 acetoxymethyl (AM) ester for quantitative measurement of intracellular calcium.

Materials:

-

Fura-2 AM (Invitrogen, F1221)

-

Dry DMSO

-

Pluronic F-127 (for difficult to load cells)

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

Bovine Serum Albumin (BSA)

-

Ionomycin

-

EGTA

-

Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

-

Digital camera and imaging software.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Fura-2 AM Loading Solution:

-

Prepare a 1 mM Fura-2 AM stock solution in dry DMSO.

-

For loading, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS containing 0.02% Pluronic F-127 and 0.1% BSA. Vortex vigorously.

-

-

Cell Loading:

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-